molecular formula C11H14N2O B2681723 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2168965-66-8

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2681723
CAS No.: 2168965-66-8
M. Wt: 190.246
InChI Key: DUCHIOPBSYCNLB-UHFFFAOYSA-N
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Description

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications . This compound features a cyclopenta[c]pyridazinone core with a but-3-en-1-yl substituent, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This property makes them useful in the treatment of cardiovascular diseases. Additionally, the compound may exert its effects through other pathways, such as inhibiting specific enzymes or receptors involved in disease processes .

Properties

IUPAC Name

2-but-3-enyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-11(14)8-9-5-4-6-10(9)12-13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHIOPBSYCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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